N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a sulfonyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. This is followed by the coupling of the resulting intermediate with 4-phenylbenzoyl chloride under appropriate conditions to yield the final product .
Chemical Reactions Analysis
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has explored its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The sulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar compounds include:
- N-{5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-pyridinecarboxamide
- N-{5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-quinolinecarboxamide
- (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
These compounds share the thiazole and nitrophenyl groups but differ in other structural elements, leading to variations in their biological activities and applications. N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5S2/c26-21(17-8-6-16(7-9-17)15-4-2-1-3-5-15)24-22-23-14-20(31-22)32(29,30)19-12-10-18(11-13-19)25(27)28/h1-14H,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIIOFHLGLTAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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